molecular formula C28H28N4O B1226771 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile CAS No. 83898-28-6

4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile

Cat. No.: B1226771
CAS No.: 83898-28-6
M. Wt: 436.5 g/mol
InChI Key: PHOZZEGHYJVRDX-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzimidazole moiety fused with a piperidine ring, which is further substituted with diphenyl and butyronitrile groups. The unique structure of this compound makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile typically involves multiple steps, starting from readily available precursors. One common method involves the selective monoalkoxycarbonylation of α,ω-dichloroalkanes by phase-transfer catalysis . This process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O/c29-21-28(22-9-3-1-4-10-22,23-11-5-2-6-12-23)17-20-31-18-15-24(16-19-31)32-26-14-8-7-13-25(26)30-27(32)33/h1-14,24H,15-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOZZEGHYJVRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232790
Record name 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile
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Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-28-6
Record name 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-α,α-diphenyl-1-piperidinebutanenitrile
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Record name 4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-alpha,alpha-diphenylpiperidine-1-butyronitrile
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Record name 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-α,α-diphenylpiperidine-1-butyronitrile
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